molecular formula C20H26ClN5O3 B2816564 1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 840480-77-5

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2816564
CAS No.: 840480-77-5
M. Wt: 419.91
InChI Key: KYWQVUBBELXEQT-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a structurally complex purine derivative designed for pharmaceutical research and development. This compound features a purine-2,6-dione core structure with strategic substitutions including a 2-chlorobenzyl group at the N-1 position, methyl groups at N-3 and N-7 positions, and a 3-(isopropoxy)propylamino chain at the C-8 position. The molecular architecture suggests potential as a central nervous system agent or cardiovascular modulator, with structural similarities to known purine derivatives that exhibit calcium channel blocking activity . Researchers may employ this compound in neurological studies, particularly for investigating neurodegenerative conditions such as Alzheimer's disease and vascular dementia, where calcium homeostasis plays a crucial pathophysiological role . The 2-chlorophenylmethyl substitution pattern may enhance blood-brain barrier permeability, while the isopropoxypropylamino side chain could influence receptor binding affinity and duration of action. This product is provided as a high-purity reference material for research applications including target validation, mechanism of action studies, structure-activity relationship (SAR) analysis, and preclinical development. Strictly for research use only—not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult safety data sheets and implement appropriate handling protocols for this biologically active compound. Storage recommendations: maintain at -20°C in a dry, dark environment under inert atmosphere for long-term stability.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O3/c1-13(2)29-11-7-10-22-19-23-17-16(24(19)3)18(27)26(20(28)25(17)4)12-14-8-5-6-9-15(14)21/h5-6,8-9,13H,7,10-12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWQVUBBELXEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the chlorophenylmethyl group and the propan-2-yloxypropylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base.

    Substitution: The chlorophenylmethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Purine Derivatives
Compound Name (IUPAC) Substituents Key Structural Differences Reference
Target Compound 1-(2-chlorophenyl)methyl; 3,7-dimethyl; 8-{[3-(propan-2-yloxy)propyl]amino} Reference standard
7-(2-Chlorobenzyl)-8-[(3-methoxypropyl)amino]-3-methylpurine-2,6-dione 8-(3-methoxypropylamino) Methoxy group replaces isopropoxy in the aminoalkyl chain
8-{[2-(2-Isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethylpurine-2,6-dione 1,3,7-trimethyl; phenoxyethylamino Additional methyl groups at positions 1 and 3; phenoxyethyl substituent
8-Chloro-1,3-dimethyl-7-{2-[(4-methylphenyl)amino]ethyl}purine-2,6-dione 8-chloro; 7-(4-methylphenylaminoethyl) Chlorine at position 8; arylalkylamino chain

Key Observations :

  • The 2-chlorophenylmethyl group distinguishes it from compounds with unsubstituted or methyl-substituted aryl groups, possibly enhancing interactions with hydrophobic binding sites .

Pharmacological and Physicochemical Comparisons

Table 2: Activity and Property Comparison
Compound Cytotoxicity (GI50, µM) Electrochemical Behavior (pH Sensitivity) Solubility
Target Compound Not reported Likely pH-dependent oxidation similar to theophylline derivatives (peak current minima at pH 5–11) Moderate (ether chain enhances aqueous solubility vs. purely alkyl chains)
7-(2-Chlorobenzyl)-8-(3-hydroxypropylamino) analog Not reported Oxidation peak shifts with pH; adsorption at high pH Higher (hydroxypropyl group increases polarity)
8-Chloro-1,3-dimethyl-7-aryl derivatives GI50: 1.3–1.5 µM (leukemia cell lines) Not reported Low (chloro and aryl groups reduce solubility)

Key Findings :

  • Cytotoxicity : Substitution at position 7 (e.g., chlorophenylmethyl) correlates with enhanced cytotoxicity in leukemia models, as seen in structurally related compounds .
  • Electrochemical Profile : The target compound’s oxidation behavior may resemble caffeine or theophylline, with adsorption at alkaline pH due to deprotonation of the purine core .
  • Solubility: The propan-2-yloxypropylamino group balances lipophilicity and solubility better than hydroxypropyl or methoxypropyl chains .

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chlorophenyl group
  • Two methyl groups at specific positions
  • A propan-2-yloxypropylamino side chain attached to a purine ring

This unique configuration may contribute to its biological activity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Bacillus subtilis62.5
Escherichia coli31.25
Mycobacterium tuberculosis40

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase enzymes, which are critical in various physiological processes .

EnzymeInhibition Activity
UreaseStrong
AcetylcholinesteraseModerate to Strong

This inhibition profile indicates potential therapeutic applications in conditions where these enzymes play a significant role.

Cytotoxicity and Antitumor Activity

Preliminary studies have suggested that the compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays indicated that it could induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. The study found that it effectively inhibited bacterial growth and showed promise as an alternative treatment for infections caused by resistant strains .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of the compound with urease and acetylcholinesterase enzymes. The results indicated that the compound binds effectively to these enzymes, leading to significant inhibition of their activity. This finding opens avenues for developing treatments for diseases like Alzheimer's disease and other conditions related to enzyme dysfunction .

Q & A

Q. What synthetic routes are recommended for preparing this compound in academic research?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with Friedel-Crafts alkylation to generate chlorophenyl intermediates, followed by nucleophilic substitution to introduce the 3-(propan-2-yloxy)propylamino group. Key steps include:

  • Solvent selection : Dichloromethane or ethanol for controlled reactivity .
  • Temperature control : Reactions often proceed at 50–80°C to balance yield and purity .
  • Catalysts : Acid or base catalysts (e.g., triethylamine) for amide bond formation .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. How can structural integrity and purity be confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for biological assays) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₂₀H₂₅ClN₆O₃, calculated [M+H]⁺ = 433.17) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Catalyst tuning : Use Pd-based catalysts for selective amination .
  • Temperature gradients : Optimize stepwise heating (e.g., 60°C for alkylation, 25°C for cyclization) .
  • Real-time monitoring : Use TLC or in-situ IR to track reaction progress .

Q. How to resolve conflicting reports on biological activity?

Methodological Answer:

  • Purity reassessment : Re-analyze batches via HPLC to rule out impurities .
  • Conformational analysis : X-ray crystallography or DFT calculations to assess 3D structure’s impact on receptor binding .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls .

Q. What methods elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., adenosine receptors) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Ka/Kd) for analogs with modified side chains .
  • Mutagenesis studies : Replace key residues (e.g., Ser277 in A₂A receptor) to identify critical binding motifs .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Strategy :

Compare assay conditions (e.g., ATP concentration, pH).

Validate compound stability under assay buffers via LC-MS .

Synthesize and test a common reference inhibitor (e.g., staurosporine) across labs to calibrate results .

Key Structural and Functional Insights

Property Details Reference
Molecular Formula C₂₀H₂₅ClN₆O₃
Critical Functional Groups 2-Chlorophenyl (hydrophobic anchor), isopropyloxypropylamino (solubility)
Biological Targets Adenosine receptors, kinases (hypothetical based on analogs)

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